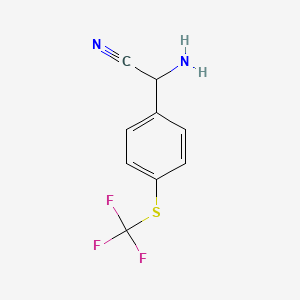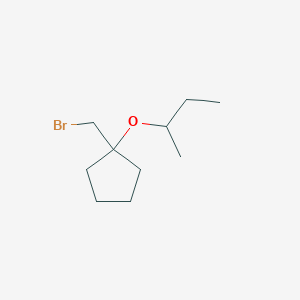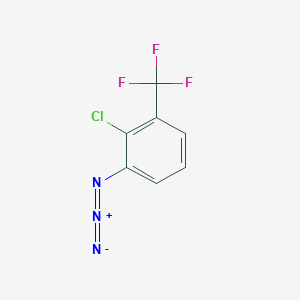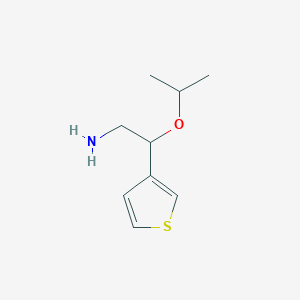
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine is an organic compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound features a thiophene ring, an isopropoxy group, and an ethanamine moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine typically involves multiple steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism of action for 2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the ethanamine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-ethylamine: Similar structure but lacks the isopropoxy group
1-(Thiophen-2-yl)ethan-1-one: Contains a ketone group instead of an ethanamine moiety.
Uniqueness
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine is unique due to the presence of the isopropoxy group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in various synthetic pathways and applications .
Propiedades
Fórmula molecular |
C9H15NOS |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
2-propan-2-yloxy-2-thiophen-3-ylethanamine |
InChI |
InChI=1S/C9H15NOS/c1-7(2)11-9(5-10)8-3-4-12-6-8/h3-4,6-7,9H,5,10H2,1-2H3 |
Clave InChI |
VOSKRARTNDXWKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(CN)C1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


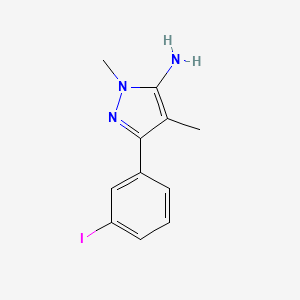
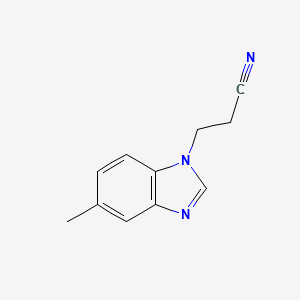
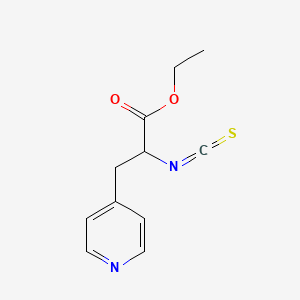
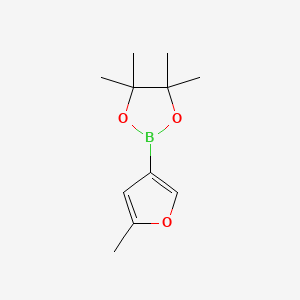
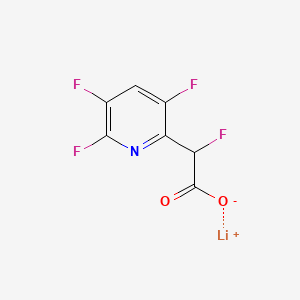

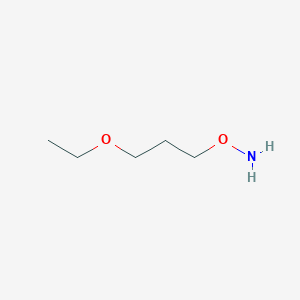
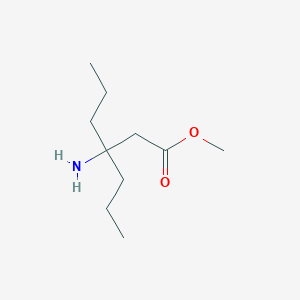
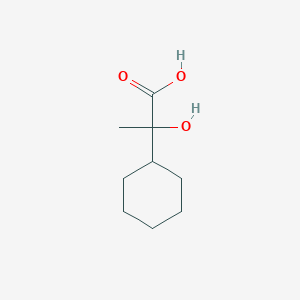

![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
